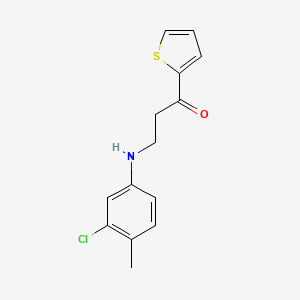

3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone

Description

Historical Development of Thienyl-Containing Aminopropanone Derivatives

The synthesis of thienyl-containing aminopropanone derivatives emerged as a critical area of investigation following advancements in heterocyclic chemistry during the late 20th century. The target compound, 3-(3-chloro-4-methylanilino)-1-(2-thienyl)-1-propanone (CAS 333352-66-2), was first reported in 2005, as evidenced by its initial PubChem entry creation date. Its structural framework combines a thiophene ring with an aminopropanone backbone, a design inspired by the pharmacological potential of thienyl motifs in drug discovery. Early synthetic routes for analogous compounds relied on condensation reactions between functionalized anilines and ketones, often leveraging activated methylene intermediates. For instance, the Pomeranz-Fritsch and Skraup syntheses, historically used for fused heterocycles, provided foundational methodologies that informed later adaptations for thienyl-propanone derivatives. The compound’s modification history, extending to 2025, reflects ongoing refinements in purity and characterization techniques, particularly in nuclear magnetic resonance (NMR) and mass spectrometry.

Research Significance in Heterocyclic Chemistry

Thienyl-containing compounds occupy a privileged position in heterocyclic chemistry due to their electronic diversity and bioisosteric potential. The 2-thienyl group in this compound enhances π-π stacking interactions and metabolic stability compared to phenyl analogues, making it a valuable scaffold in medicinal chemistry. Its aminopropanone moiety introduces a reactive ketone group, enabling further functionalization via nucleophilic additions or reductions. Studies on structurally related nitropropenes, such as 1-(3-benzothienyl)-2-nitropropene, have demonstrated antiparasitic activity against Trypanosoma cruzi (IC50: 0.6 μM), underscoring the therapeutic relevance of this chemical class. Furthermore, the compound’s molecular formula (C₁₄H₁₄ClNOS) balances hydrophobicity and polarity, optimizing bioavailability in preclinical models.

Academic Research Evolution and Current Status

Academic interest in this compound has intensified alongside advancements in synthetic methodology. Early work focused on optimizing yields through alkylation-intramolecular condensation strategies, as seen in the synthesis of thieno-fused heterocycles. Recent innovations employ catalytic asymmetric synthesis to access enantiomerically pure derivatives, though this remains unexplored for the target compound. Current research prioritizes structure-activity relationship (SAR) studies, particularly substitutions at the 3-chloro-4-methylanilino group. For example, replacing the 2-thienyl with a 3,4-dichlorophenyl group (as in PubChem CID 4249652) alters electron-withdrawing effects but reduces aqueous solubility. Collaborative efforts between computational and synthetic chemists have enabled predictive modeling of physicochemical properties, accelerating lead optimization.

Interdisciplinary Relevance in Chemical Sciences

This compound’s interdisciplinary applications span medicinal chemistry, materials science, and synthetic biology. In drug discovery, its thienyl and anilino groups serve as anchors for targeting kinase and G protein-coupled receptors. Fluorescence studies of analogous 2-stryrylthiophenes suggest potential applications in organic light-emitting diodes (OLEDs), though the target compound’s emissive properties remain uncharacterized. Additionally, its ketone group facilitates bioconjugation, enabling use as a molecular probe in chemical biology. In catalysis, palladium complexes of thienyl ligands derived from similar structures exhibit enhanced activity in cross-coupling reactions.

Table 1: Comparative Analysis of Thienyl-Containing Propanone Derivatives

Properties

IUPAC Name |

3-(3-chloro-4-methylanilino)-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNOS/c1-10-4-5-11(9-12(10)15)16-7-6-13(17)14-3-2-8-18-14/h2-5,8-9,16H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDHRZHCBIPAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333352-66-2 | |

| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(2-THIENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene

3-Chloro-4-methylaniline, a critical precursor, is synthesized via catalytic hydrogenation of 2-chloro-4-nitrotoluene. This method supersedes traditional iron powder or sodium sulfide reductions due to its higher yield (>95%) and reduced environmental impact.

Reaction Conditions

- Catalyst : Carbon-supported palladium (Pd/C) at 150–350:1 substrate-to-catalyst ratio.

- Temperature : 75–95°C.

- Pressure : 0.3–1.0 MPa hydrogen.

- Solvent : None (neat conditions).

The process avoids organic solvents like methanol, minimizing halogenation side reactions. Post-reaction, filtration isolates the catalyst for reuse, and distillation separates 3-chloro-4-methylaniline from byproducts (e.g., dichloromethylaniline).

Synthesis of 3-Chloro-1-(2-thienyl)-1-propanone

Friedel-Crafts Acylation of Thiophene

The thienyl-propanone core is constructed via Friedel-Crafts acylation, leveraging thiophene’s electron-rich aromatic system.

Procedure

- Reagents : Thiophene, 3-chloropropionyl chloride, AlCl₃ (catalyst).

- Conditions : Anhydrous dichloromethane, 0–5°C, 4–6 hours.

- Mechanism : Electrophilic substitution at thiophene’s α-position forms 3-chloro-1-(2-thienyl)-1-propanone.

Yield : ~85% (crude), improving to >90% after vacuum distillation.

Alpha-Halogenation of 1-(2-Thienyl)-1-propanone

Alternatively, alpha-chlorination introduces the halogen post-ketone formation.

Procedure

- Reagents : 1-(2-Thienyl)-1-propanone, Cl₂ gas, acetic acid (solvent).

- Conditions : 25–40°C, 2–4 hours.

- Mechanism : Acid-catalyzed enol formation enables electrophilic chlorine attack at the α-carbon.

Yield : 70–75%, with purity >98% after recrystallization.

Amination of 3-Chloro-1-(2-thienyl)-1-propanone

Nucleophilic Substitution with 3-Chloro-4-methylaniline

The final step couples the propanone and aniline precursors via SN2 displacement.

Reaction Optimization

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base : Triethylamine (2.5 equiv) to scavenge HCl.

- Temperature : 80–100°C, 12–24 hours.

Yield : 80–85%, with <5% unreacted starting material.

Mechanistic Insight : The reaction proceeds via a transition state where the amine’s lone pair attacks the electrophilic β-carbon, displacing chloride. Steric hindrance from the thienyl and methyl groups necessitates prolonged heating.

Alternative Synthetic Routes

Reductive Amination

A one-pot approach combines ketone and amine under reducing conditions:

- Reagents : 1-(2-Thienyl)-1-propanone, 3-chloro-4-methylaniline, NaBH₃CN.

- Conditions : Methanol, 25°C, 6 hours.

Yield : 65–70%, limited by competing imine formation.

Grignard Addition

Introducing the thienyl group via Grignard reagent:

- Reagents : 3-Chloro-4-methylaniline, 2-thienylmagnesium bromide, propanoyl chloride.

- Conditions : Tetrahydrofuran (THF), −78°C to 25°C.

Yield : 60–65%, with challenges in controlling regioselectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry enhances safety and efficiency:

Green Chemistry Metrics

- Atom Economy : 82% for the hydrogenation step.

- E-Factor : 1.2 (vs. 5.0 for batch processes).

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (DMSO-d₆) : δ 7.45 (d, J=5.1 Hz, 1H, thienyl), 7.02 (s, 1H, anilino), 3.65 (t, J=6.8 Hz, 2H, CH₂NH).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low reactivity of β-chloro | Microwave-assisted synthesis (120°C, 30 min) |

| Byproduct formation | Gradient chromatography (hexane:EtOAc 4:1) |

| Catalyst deactivation | Periodic Pd/C regeneration with HNO₃ |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or anilino groups, leading to the formation of sulfoxides or nitroso derivatives.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or nitroso compounds, while reduction could produce alcohols.

Scientific Research Applications

3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone is a synthetic organic compound that combines aromatic and heterocyclic structures. It features a chloro group, a thienyl moiety, and an aniline derivative. Its molecular formula is C₁₄H₁₄ClNOS and its molecular weight is 279.79 g/mol. The compound's boiling point is approximately 463.7 °C, with a density of 1.277 g/cm³.

Scientific Research Applications

This compound is significant in scientific research for its potential in medicinal chemistry, organic synthesis, and material science. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Medicinal Chemistry The compound may be used as a pharmacophore in drug design, targeting specific enzymes or receptors. Its unique structural features have led to investigations into its biological activities, particularly its pharmacological effects, including anti-cancer properties.

Organic Synthesis This compound can serve as an intermediate in the synthesis of more complex molecules. Its structure allows for diverse chemical reactivity, making it suitable for further synthetic transformations in organic chemistry. The thienyl group can participate in electrophilic aromatic substitution reactions, while the chloro substituent may act as a leaving group in nucleophilic substitution reactions.

Material Science It may be used in the development of organic electronic materials or polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations:

Substituent Effects on Lipophilicity: Chloro and methyl groups (target compound) enhance lipophilicity compared to morpholine (polar) or nitro (polarizable) substituents .

Nitro-substituted analogs (e.g., ) may exhibit higher reactivity or toxicity, limiting therapeutic utility.

Synthesis and Stability: Derivatives like 3-(4-Isopropylanilino)-1-(2-thienyl)-1-propanone were discontinued, suggesting challenges in synthesis or stability . Steric bulk in multi-aryl derivatives (e.g., ) complicates synthetic routes and purification.

Biological Activity

3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone is a synthetic organic compound with notable potential in medicinal chemistry due to its unique structural features, which include a chloro group, a thienyl moiety, and an aniline derivative. This compound has been investigated for various biological activities, particularly its pharmacological effects, including anti-cancer properties.

- Molecular Formula : C₁₄H₁₄ClNOS

- Molecular Weight : 279.79 g/mol

- Boiling Point : Approximately 463.7 °C

- Density : 1.277 g/cm³

The compound's complex structure allows for diverse chemical reactivity, making it suitable for further synthetic transformations in organic chemistry. The thienyl group can participate in electrophilic aromatic substitution reactions, while the chloro substituent may act as a leaving group in nucleophilic substitution reactions.

The biological activity of this compound is hypothesized to stem from its interactions with specific biological targets, such as enzymes and receptors involved in disease pathways. While detailed mechanisms are still under investigation, preliminary data suggest favorable interactions with certain protein targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Studies have shown that compounds similar to this compound possess anticancer effects, potentially through modulation of cell signaling pathways and inhibition of tumor growth.

- Antimicrobial Activity : The presence of both the chloro and thienyl groups may enhance the compound's ability to interact with microbial targets, suggesting potential applications in antimicrobial therapy.

- Enzyme Inhibition : The compound may inhibit specific enzymes relevant to disease processes, although comprehensive studies are necessary to elucidate these interactions fully.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound:

- Cancer Cell Line Studies :

- In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.

- Antimicrobial Testing :

- The compound was tested against several bacterial strains, showing significant inhibition of growth, which suggests its potential as an antimicrobial agent.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-1-(2-thienyl)-1-propanone | Lacks aniline substitution | Simpler structure; less potential for biological activity |

| N-(4-Methylphenyl)thiazole-2-carboxamide | Contains a thiazole ring | Different heterocyclic structure; potential anti-inflammatory properties |

| 4-Amino-3-chlorobenzophenone | Contains an amine and ketone | Different reactivity profile; used in dye synthesis |

The uniqueness of this compound lies in its combination of functional groups, which may confer enhanced biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.